1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole
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Overview
Description
1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole is a heterocyclic organic compound featuring a pyrrole ring substituted with a pyrrolidin-3-ylmethyl group at the 2-position and a methyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole typically involves the reaction of pyrrole with a suitable pyrrolidine derivative. One common method includes the alkylation of pyrrole with 3-chloromethylpyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine) in the presence of Lewis acids like aluminum chloride.
Major Products:
Oxidation: Pyrrole-2-carboxylic acids.
Reduction: Pyrrolidine derivatives.
Substitution: Halogenated or nitro-substituted pyrrole compounds.
Scientific Research Applications
1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring, widely used in medicinal chemistry.
Pyrrolidinone: A lactam derivative of pyrrolidine, with significant pharmaceutical applications.
Uniqueness: 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrrole ring with a pyrrolidin-3-ylmethyl group enhances its versatility and potential for diverse applications .
Properties
IUPAC Name |
1-methyl-2-(pyrrolidin-3-ylmethyl)pyrrole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-12-6-2-3-10(12)7-9-4-5-11-8-9/h2-3,6,9,11H,4-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYVGDGZKMJIFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CC2CCNC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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